Physicochemical Profiling of 1-(2,2,2-Trifluoroethyl)-1H-imidazole-4-carboxylic Acid: A Technical Guide
Physicochemical Profiling of 1-(2,2,2-Trifluoroethyl)-1H-imidazole-4-carboxylic Acid: A Technical Guide
Executive Summary
The integration of fluorinated motifs into heterocyclic scaffolds is a cornerstone strategy in modern drug design and materials science. 1-(2,2,2-Trifluoroethyl)-1H-imidazole-4-carboxylic acid represents a highly specialized building block that merges the metal-coordinating and hydrogen-bonding capabilities of an imidazole-carboxylate core with the metabolic stability and lipophilicity of a trifluoroethyl group.
As a Senior Application Scientist, understanding the physicochemical behavior of this compound is paramount. This guide provides an in-depth analysis of its structural chemistry, electronic effects, and self-validating experimental protocols for physicochemical profiling.
Molecular Architecture & Electronic Causality
To predict the behavior of 1-(2,2,2-Trifluoroethyl)-1H-imidazole-4-carboxylic acid in biological or catalytic systems, we must first deconstruct its electronic landscape. The parent molecule, [1], is an amphoteric compound capable of existing in cationic, zwitterionic, or anionic states depending on the environmental pH.
However, functionalizing the N1 position with a 2,2,2-trifluoroethyl group fundamentally alters this equilibrium. The extreme electronegativity of the three fluorine atoms induces a profound electron-withdrawing inductive (-I) effect [3].
Causality of the -I Effect:
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Decreased Basicity (N3): The inductive pull of the CF₃ group propagates through the ethyl linker, reducing the electron density on the unsubstituted basic nitrogen (N3). Consequently, the proton affinity of N3 is significantly diminished, lowering its pKa compared to a standard N-methyl imidazole.
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Enhanced Acidity (C4-COOH): The same electron-withdrawing effect stabilizes the negative charge of the carboxylate anion formed upon deprotonation. This stabilization enhances the acidity of the C4-carboxylic acid, shifting its pKa lower.
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Metabolic Shielding: The strong C-F bonds and the steric bulk of the trifluoroethyl group protect the N1 position from oxidative N-dealkylation by cytochrome P450 enzymes, a common metabolic liability in drug development.
Electronic effects of the trifluoroethyl group on the imidazole core.
Quantitative Physicochemical Properties
The introduction of the fluorinated moiety shifts the bulk physical properties of the molecule. The table below synthesizes the core quantitative data for this compound [2].
| Property | Value / Descriptor | Mechanistic Rationale |
| Molecular Formula | C6H5F3N2O2 | Core imidazole + CF₃-ethyl + COOH |
| Molecular Weight | 194.11 g/mol | Optimal for fragment-based drug discovery (FBDD). |
| Hydrogen Bond Donors | 1 | Restricted to the carboxylic acid (-OH). |
| Hydrogen Bond Acceptors | 4 | N3 nitrogen, two carboxylate oxygens, and the CF₃ group. |
| Rotatable Bonds | 2 | N1-Ethyl and Ethyl-CF₃ linkages allow conformational flexibility. |
| Predicted LogP | ~1.4 - 1.8 | The lipophilic CF₃ group counterbalances the hydrophilic COOH. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the physicochemical profiling of this compound must utilize self-validating methodologies. Below are the authoritative protocols for determining the dissociation constants ( pKa ) and partition coefficient (LogP).
Protocol A: pKa Determination via Potentiometric Titration
Because 1-(2,2,2-Trifluoroethyl)-1H-imidazole-4-carboxylic acid possesses two distinct ionizable centers (the acidic COOH and the basic N3), potentiometric titration is the most rigorous method to map its zwitterionic equilibrium, adhering strictly to [5].
Step-by-Step Methodology:
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Preparation: Dissolve exactly 0.01 moles of the compound in 100 mL of CO2 -free, ultra-pure water (18.2 MΩ·cm) to create a 0.1 M analyte solution.
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Temperature Control: Maintain the titration vessel at a strict 20.0 ± 0.1 °C using a jacketed beaker and a circulating water bath, as pKa is highly temperature-dependent.
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Acidic Titration (N3 Basicity): Titrate the solution with standardized 0.1 M HCl. Record the pH after each 0.1 mL addition until the pH drops below 2.0.
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Basic Titration (COOH Acidity): Using a fresh analyte sample, titrate with standardized 0.1 M NaOH (under an inert Argon atmosphere to prevent CO2 absorption) until the pH exceeds 10.0.
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Data Synthesis: Plot the titration curves (pH vs. Volume of titrant). Calculate the pKa values from the inflection points using the Henderson-Hasselbalch equation.
Self-Validation Mechanism: To validate the system, run a concurrent titration of a reference standard (e.g., 4-nitrophenol, known pKa = 7.15 at 20°C). If the reference deviates by more than ±0.05 pH units, the electrode must be recalibrated, and the titrants re-standardized.
Protocol B: Lipophilicity (LogP) via Shake-Flask Method
The predicted LogP of this compound falls well within the -2 to 4 range, making the Shake-Flask method the gold standard, as outlined in [4].
Step-by-Step Methodology:
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Phase Saturation: Vigorously stir a mixture of HPLC-grade n-octanol and aqueous buffer (pH 2.0, to ensure the carboxylic acid is fully unionized) for 24 hours to achieve mutual saturation.
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Analyte Introduction: Dissolve the compound in the aqueous phase to a concentration of 0.01 M.
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Equilibration: Transfer 10 mL of the spiked aqueous phase and 10 mL of the octanol phase into a glass centrifuge tube. Mechanically agitate the flask at 100 rpm for 30 minutes at 25°C.
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Phase Separation: Centrifuge the mixture at 10,000 rpm for 15 minutes to eliminate micro-emulsions (a critical source of error in LogP determination).
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Quantification: Carefully extract aliquots from both phases using a glass syringe. Quantify the concentration of the compound in each phase using LC-MS/MS.
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Calculation: Compute the partition coefficient: LogP=log10([C]octanol/[C]water) .
Self-Validation Mechanism: Calculate the Mass Balance . The total mass of the compound quantified in the octanol phase plus the aqueous phase must equal 98-102% of the initial mass introduced. A mass balance failure indicates compound degradation, adsorption to the glassware, or incomplete phase separation, rendering the run invalid.
Self-validating workflow for physicochemical profiling of the compound.
Applications in Coordination Chemistry & Drug Design
Beyond serving as a passive building block, the unique physicochemical traits of 1-(2,2,2-Trifluoroethyl)-1H-imidazole-4-carboxylic acid actively drive specific applications:
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Lanthanide & Transition Metal Coordination: Imidazole-4-carboxylic acids are privileged chelators for trivalent lanthanides [6]. The inductive effect of the CF₃ group fine-tunes the electron density of the carboxylate oxygen and the N3 nitrogen, altering the ligand-field splitting parameters. This makes it an excellent candidate for designing highly stable MRI contrast agents or luminescent probes where precise metal-ligand dissociation kinetics are required.
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Bioisosterism in Medicinal Chemistry: The compound serves as a metabolically robust bioisostere for naturally occurring histidine derivatives. By replacing a vulnerable N-methyl group with a trifluoroethyl group, medicinal chemists can drastically increase the half-life ( t1/2 ) of a drug candidate while maintaining the necessary hydrogen-bonding geometry required for target protein engagement.
References
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Imidazole-4-carboxylic acid | CID 14080 Source: PubChem (National Institutes of Health) URL:[Link]
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Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
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Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method Source: OECD Guidelines for the Testing of Chemicals URL:[Link]
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Test No. 112: Dissociation Constants in Water Source: OECD Guidelines for the Testing of Chemicals URL:[Link]
